8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
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Overview
Description
8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a complex heterocyclic compound that features a unique fusion of indole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, using furan-2-carbonyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity . The furan-2-carbonyl group may enhance the compound’s binding affinity and specificity . The fluorine atom can also play a role in modulating the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core structure.
Furan derivatives: Compounds such as furan-2-carboxylic acid and furfural share the furan ring structure.
Uniqueness
8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is unique due to the combination of the indole and furan moieties, along with the presence of a fluorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13FN2O2 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H13FN2O2/c17-10-3-4-13-11(8-10)12-9-19(6-5-14(12)18-13)16(20)15-2-1-7-21-15/h1-4,7-8,18H,5-6,9H2 |
InChI Key |
TVAOVQGIUACRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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